2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide

Description

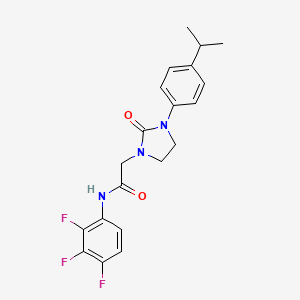

The compound 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide (hereafter referred to as Compound X) features a 2-oxoimidazolidin-1-yl core substituted with a 4-isopropylphenyl group at the 3-position. This heterocyclic moiety is linked via an acetamide bridge to a 2,3,4-trifluorophenyl aromatic ring.

Properties

IUPAC Name |

2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O2/c1-12(2)13-3-5-14(6-4-13)26-10-9-25(20(26)28)11-17(27)24-16-8-7-15(21)18(22)19(16)23/h3-8,12H,9-11H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKANUSZIWFRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

| HeLa | 20 | Inhibition of migration |

In vitro assays have shown that the compound inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, as indicated by the IC50 values above .

In Vivo Studies

Preclinical trials using murine models have demonstrated that administration of 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide results in significant tumor reduction without notable toxicity. For example, a study reported a reduction in tumor volume by approximately 40% compared to control groups after four weeks of treatment .

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is well absorbed, with peak plasma concentrations achieved within 1–2 hours post-administration. Its lipophilic nature contributes to favorable absorption characteristics .

Toxicological Profile

Toxicological assessments indicate low acute toxicity levels. Ongoing studies are focused on evaluating chronic toxicity and potential long-term side effects .

Case Study: Anti-Tumor Efficacy

A significant study published in the Journal of Medicinal Chemistry highlighted the compound's ability to significantly reduce tumor burden in xenograft models of breast cancer. The study reported a notable decrease in tumor volume and weight, confirming its potential as an effective anticancer agent .

Comparison with Similar Compounds

Structural Analog 1: 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

Key Features :

- Core Structure: Pyrazol-4-yl ring (a five-membered heterocycle with two adjacent nitrogen atoms) vs. imidazolidinone (a saturated five-membered ring with two nitrogen atoms and a ketone group).

- Substituents : 3,4-Dichlorophenyl (electron-withdrawing groups) vs. 2,3,4-trifluorophenyl (stronger electron-withdrawing effects due to fluorine).

- Conformational Flexibility: The pyrazolyl derivative exhibits three distinct molecular conformations in its asymmetric unit due to steric repulsion between the dichlorophenyl and pyrazolyl rings, leading to dihedral angles ranging from 54.8° to 77.5° .

Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid with 4-aminoantipyrine . Compound X likely requires similar coupling strategies but with tailored starting materials.

Thermal Properties: Melting point of the dichlorophenyl analog is 473–475 K .

Structural Analog 2: HC030031 (2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydro-7H-Purin-7-yl)-N-(4-Isopropylphenyl)Acetamide)

Key Features :

- Core Structure: Purine (a bicyclic aromatic system with four nitrogen atoms) vs. imidazolidinone.

- Substituents: Both compounds share the N-(4-isopropylphenyl)acetamide moiety, but HC030031 incorporates a purine ring system, which is critical for adenosine receptor interactions .

- Bioactivity: HC030031 is a known TRPV1 antagonist , while Compound X’s fluorinated aryl group may target different ion channels or kinases.

Structural Analog 3: AMG517 (N-{4-[6-(4-Trifluoromethyl-Phenyl)-Pyrimidin-4-yloxy]-Benzothiazol-2-yl}-Acetamide)

Key Features :

- Core Structure: Benzothiazole-pyrimidine hybrid vs. imidazolidinone.

- Substituents : AMG517 includes a pyrimidinyloxy group and a trifluoromethylphenyl substituent, both contributing to its role as a TRPV1 antagonist . Compound X’s trifluorophenyl group may confer similar target selectivity but with distinct steric and electronic profiles.

Synthesis: AMG517 employs pyrimidine ring formation and nucleophilic aromatic substitution . Compound X’s synthesis would prioritize imidazolidinone ring closure and fluorinated aryl coupling.

Comparative Data Table

Research Findings and Implications

- Fluorinated Aryl Groups: The 2,3,4-trifluorophenyl group in Compound X offers superior electronegativity and metabolic resistance compared to chlorinated or non-halogenated analogs, aligning with trends in drug design for enhanced bioavailability .

- Knowledge Gaps: Direct biological data (e.g., IC50, binding assays) for Compound X are absent in the reviewed literature.

Q & A

Q. Optimization Tips :

- Use excess reagents in split doses (e.g., acetyl chloride added twice) to improve conversion .

- Monitor reaction progress via TLC and characterize intermediates using ESI/APCI-MS and NMR (¹H/¹³C) for regiochemical confirmation .

Advanced: How can structural contradictions in X-ray crystallographic data for imidazolidinone derivatives be resolved?

Q. Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution or twinned data. SHELXPRO can interface with macromolecular applications for cross-validation .

- Validation Metrics : Check R-factors, residual electron density maps, and Hirshfeld surface analysis to identify disordered regions or solvent effects. For example, SHELXL’s "TWIN" command can model twinning in challenging crystals .

- Comparative Analysis : Cross-reference with NMR data (e.g., δ 7.69 ppm for NH protons in CDCl₃) to confirm hydrogen-bonding patterns .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and regiochemistry?

Q. Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Imidazolidinone ring protons : δ 4.90 ppm (t, J = 3.8 Hz) for CH₂ groups adjacent to the carbonyl .

- Aromatic regions : Split signals for 2,3,4-trifluorophenyl (δ 7.16–7.39 ppm, d, J = 8.4 Hz) .

- ESI/APCI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly for diastereotopic protons in the imidazolidinone ring.

Advanced: How can researchers address discrepancies in reported biological activities of structurally analogous acetamides?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., isopropylphenyl vs. phenoxyphenyl) and evaluate activity trends. For example, fluorinated aryl groups may enhance membrane permeability .

- Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to rule out false positives.

- Computational Docking : Perform molecular dynamics simulations to compare binding modes with target proteins (e.g., kinases or GPCRs), leveraging PubChem’s 3D conformer database .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Q. Methodological Answer :

- Chromatography : Use silica gel TLC with MeOH/CH₂Cl₂ gradients (0–8% MeOH) to separate polar byproducts .

- Recrystallization : Ethyl acetate or ethanol-dioxane (1:2) mixtures yield high-purity crystals, as evidenced by sharp melting points and single-crystal XRD suitability .

- Acid-Base Extraction : Wash organic phases with dilute HCl to remove unreacted amines or basic impurities .

Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions. The compound’s fluorine atoms may reduce metabolic clearance .

- Solubility Analysis : Apply COSMO-RS to model solubility in DMSO or aqueous buffers, critical for in vitro assays .

- Toxicity Profiling : Test for hERG inhibition using Schrödinger’s QikProp, given the structural similarity to cardiotoxic arylacetamides .

Basic: How can researchers validate the compound’s stability under experimental storage conditions?

Q. Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Fluorinated aromatic groups generally enhance stability against hydrolysis .

- Light Sensitivity : Perform UV-Vis spectroscopy (200–400 nm) to detect photodegradation products. Store samples in amber vials at -20°C .

Advanced: What strategies are effective for resolving synthetic bottlenecks in scaling up this compound?

Q. Methodological Answer :

- Flow Chemistry : Optimize exothermic reactions (e.g., acetylations) in continuous flow reactors to improve heat dissipation and reproducibility .

- Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce reaction times and byproduct formation .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.